molecular formula C9H4BrF4N B13423674 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile

2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B13423674
M. Wt: 282.03 g/mol
InChI Key: MHPUAAJGNDLUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluorobenzotrifluoride followed by a nucleophilic substitution reaction to introduce the acetonitrile group . The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

2-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrF4N/c10-6-2-1-5(3-4-15)8(11)7(6)9(12,13)14/h1-2H,3H2

InChI Key

MHPUAAJGNDLUBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.